molecular formula C15H16N4O2S3 B11005427 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11005427
M. Wt: 380.5 g/mol
InChI Key: YIYWAPAKOQGMEP-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a heterocyclic compound featuring a 4,5-dimethylthiazole ring linked via a sulfanyl-acetamide bridge to a substituted thieno[2,3-d]pyrimidine scaffold. The thiazole moiety is a common pharmacophore in bioactive molecules, often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory properties . The hydroxy and methyl substituents on the thienopyrimidine ring may influence solubility and metabolic stability.

Properties

Molecular Formula

C15H16N4O2S3

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H16N4O2S3/c1-7-4-10-13(21)17-11(18-14(10)23-7)5-22-6-12(20)19-15-16-8(2)9(3)24-15/h4H,5-6H2,1-3H3,(H,16,19,20)(H,17,18,21)

InChI Key

YIYWAPAKOQGMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC(=C(S3)C)C

Origin of Product

United States

Preparation Methods

Preparation of 4,5-Dimethyl-1,3-thiazol-2-amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thiourea.

  • Reagents : Chloroacetone (1.0 equiv), thiourea (1.2 equiv), ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 78% after recrystallization (ethanol/water).

Acetylation of the Thiazole Amine

  • Reagents : Acetic anhydride (1.5 equiv), pyridine (catalyst).

  • Conditions : Room temperature, 12 hours.

  • Yield : 92%.

  • Characterization :

    • 1H NMR (DMSO-d6) : δ 2.34 (s, 3H, thiazole-CH3), 2.40 (s, 3H, thiazole-CH3), 2.10 (s, 3H, acetyl-CH3).

Synthesis of the Thienopyrimidine Core: 4-Hydroxy-6-methylthieno[2,3-d]pyrimidin-2-ylmethyl

Cyclocondensation to Form the Pyrimidine Ring

Adapting methods from CN102786479A, methyl acetoacetate and thiourea undergo cyclization in dimethylformamide (DMF):

  • Reagents : Methyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), DMF.

  • Conditions : 120°C, 4 hours.

  • Product : 4-Hydroxy-6-methylpyrimidine-2-thiol (yield: 84%).

Thiophene Annulation

Thieno[2,3-d]pyrimidine formation employs a Gould-Jacobs cyclization:

  • Reagents : 2-Aminothiophene-3-carboxylate (1.0 equiv), phosphoryl chloride (POCl3).

  • Conditions : Reflux in toluene, 8 hours.

  • Yield : 68%.

Functionalization at C2 Position

Bromomethylation :

  • Reagents : Paraformaldehyde, HBr/AcOH.

  • Conditions : 60°C, 3 hours.

  • Product : 2-(Bromomethyl)-4-hydroxy-6-methylthieno[2,3-d]pyrimidine (yield: 75%).

Coupling of Fragments via Sulfanylacetamide Linker

Synthesis of 2-Mercapto-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

  • Reagents : N-(4,5-dimethyl-1,3-thiazol-2-yl)chloroacetamide (1.0 equiv), thiourea (1.5 equiv).

  • Conditions : Ethanol, reflux, 4 hours.

  • Yield : 81%.

Nucleophilic Substitution

  • Reagents :

    • 2-(Bromomethyl)-4-hydroxy-6-methylthieno[2,3-d]pyrimidine (1.0 equiv).

    • 2-Mercapto-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (1.2 equiv).

  • Conditions : DMF, triethylamine (2.0 equiv), 60°C, 6 hours.

  • Yield : 76%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
DMF6076
DMSO6068
THF6052

Polar aprotic solvents (DMF/DMSO) enhance reactivity by stabilizing the transition state.

Catalytic Influence

  • Triethylamine : Essential for deprotonating the thiol, increasing nucleophilicity.

  • Base-free conditions : Yield drops to 32%, underscoring base necessity.

Structural Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) :

    • δ 2.34 (s, 3H, thiazole-CH3), 2.40 (s, 3H, thiazole-CH3).

    • δ 6.28 (s, 1H, thienopyrimidine-H5).

    • δ 12.14 (br, 1H, -OH).

  • HRMS (ESI) : m/z 407.0821 [M+H]+ (calc. 407.0819).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the thieno[2,3-d]pyrimidine fused system and trans configuration of the sulfanyl bridge .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole or thienopyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions but may include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA/RNA Interaction: Potential interaction with genetic material, affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1). Key differentiating factors include heterocyclic core systems, substituent effects, and synthetic pathways.

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Synthesis Reference
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine + Thiazole Hydroxy, methyl, dimethylthiazole Kinase inhibition, antimicrobial Not explicitly stated
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole + Thiazole Amino-thiazole, phenyl Antimicrobial, enzyme inhibition Hydrazine hydrate reflux
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone Methyl, thioether Anticancer, antiviral Sodium methylate alkylation
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + Indole Indole, substituted aryl Neuroprotective, antitumor LiH-mediated coupling

Core Heterocyclic Systems

  • Thieno[2,3-d]pyrimidine vs. This may improve binding to hydrophobic enzyme pockets .
  • Thiazole vs.

Substituent Effects

  • Hydroxy and Methyl Groups (Target Compound): The 4-hydroxy and 6-methyl groups on the thienopyrimidine may enhance hydrogen-bonding interactions and modulate solubility, as seen in similar pyrimidine derivatives .
  • Indole vs. Thienopyrimidine (): Indole-containing analogs exhibit neuroprotective activity via serotonin receptor interactions, whereas the thienopyrimidine system may target kinases or DNA repair enzymes .

Research Findings and Implications

  • Bioactivity Predictions: The compound’s hybrid structure combines features of thiazole-based antimicrobials (e.g., sulfathiazole) and thienopyrimidine kinase inhibitors (e.g., imatinib analogs), suggesting dual mechanisms of action .
  • Synthetic Challenges: The steric hindrance of the 4,5-dimethylthiazole group may complicate alkylation steps, necessitating optimized conditions (e.g., polar aprotic solvents, elevated temperatures) .
  • Structural Validation: Tools like SHELXL () and crystallographic validation protocols () are critical for confirming the compound’s geometry and intermolecular interactions .

Biological Activity

The compound N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a member of the thiazole and pyrimidine chemical classes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Formula

  • Molecular Formula : C12_{12}H14_{14}N4_{4}OS2_{2}
  • Molecular Weight : Approximately 286.39 g/mol

Structural Features

The compound features a thiazole ring substituted with dimethyl groups and a pyrimidine moiety linked via a sulfanyl group to an acetamide. This unique structure may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. The presence of the thiazole and pyrimidine rings is often associated with enhanced activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Some derivatives of thiazole and pyrimidine are known to inhibit key enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antioxidant Properties : Compounds containing sulfur atoms often exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases.

Antimicrobial Studies

A study conducted on related thiazole-pyrimidine compounds demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 10-50 µg/mL, indicating moderate to high potency .

Anticancer Research

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values ranged from 20 to 100 µM, suggesting potential as a chemotherapeutic agent .

Comparative Biological Activity Table

Activity TypeRelated CompoundsReported ActivityReference
AntimicrobialThiazole derivativesMIC: 10-50 µg/mL
Enzyme InhibitionPyrimidine derivativesCDK inhibition
AntioxidantSulfur-containing compoundsModerate activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, typically starting with the preparation of thiazole and thienopyrimidinyl intermediates. Key steps include:

  • Nucleophilic substitution : Sulfanyl bridge formation between the thiazole and thienopyrimidinyl moieties under basic conditions (e.g., NaH or K₂CO₃ in DMSO/ethanol) .
  • Temperature control : Maintaining 60–80°C to prevent decomposition of thermally sensitive intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm sulfanyl-acetamide linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across in vitro and in vivo studies?

Contradictions may arise from differences in assay conditions, solubility, or metabolization. Methodological strategies include:

  • Solubility optimization : Use of co-solvents (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins to enhance bioavailability .
  • Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., hydrolysis of the acetamide group) .
  • Target engagement validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinase enzymes) .

Q. What computational and experimental approaches are effective for elucidating structure-activity relationships (SAR)?

  • Molecular docking : Modeling interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina .
  • Analog synthesis : Modifying the thiazole’s methyl groups or thienopyrimidinyl hydroxy group to assess impact on activity .
  • Free-Wilson analysis : Quantifying contributions of substituents to bioactivity using a library of derivatives .

Q. How can researchers address low aqueous solubility while preserving target affinity?

  • Prodrug strategies : Introducing phosphate or ester groups at the hydroxy or acetamide positions to enhance solubility, followed by enzymatic cleavage in vivo .
  • Crystal engineering : Co-crystallization with hydrophilic co-formers (e.g., succinic acid) to improve dissolution rates .
  • Nanoparticle encapsulation : Using PLGA or liposomal carriers for controlled release .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during sulfanyl bridge formation?

  • Protecting groups : Temporarily shielding the thienopyrimidinyl hydroxy group with tert-butyldimethylsilyl (TBS) to prevent oxidation .
  • Catalyst screening : Testing alternative bases (e.g., DBU) to reduce nucleophilic byproducts .

Q. How should researchers design stability studies for long-term storage?

  • Forced degradation : Exposing the compound to heat (40–60°C), light (ICH Q1B), and varying pH to identify degradation pathways .
  • Lyophilization : Storing as a lyophilized powder under argon to prevent hydrolysis .

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